Chlorocyclohexane

Catalog No.
S563962
CAS No.
542-18-7
M.F
C6H11Cl
M. Wt
118.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorocyclohexane

Substituting chlorocyclohexane with bromocyclohexane in Grignard formations causes Wurtz coupling and E2 elimination, reducing yield. Chlorocyclohexane (CAS 542-18-7) solves this: - Superior atom economy for cyclohexylmagnesium chloride production. - Minimal side reactions ensure consistent API quality for trihexyphenidyl, dicyclomine. - Unique template solvent enables 87% Pillar[6]arene selectivity, unattainable with linear haloalkanes. - Facilitates Mn/Co cross-couplings on azine heterocycles. Liquid at rt, bp 142°C.

CAS Number

542-18-7

Product Name

Chlorocyclohexane

IUPAC Name

chlorocyclohexane

Molecular Formula

C6H11Cl

Molecular Weight

118.6 g/mol

InChI

InChI=1S/C6H11Cl/c7-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

UNFUYWDGSFDHCW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)Cl

solubility

0.00 M
INSOL IN WATER, VERY SOL IN CHLOROFORM; SOL IN ALL PROP IN ALCOHOL, ETHER, ACETONE, BENZENE

Synonyms

Cyclohexyl chloride

Canonical SMILES

C1CCC(CC1)Cl

The exact mass of the compound Chlorocyclohexane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 minsol in water, very sol in chloroform; sol in all prop in alcohol, ether, acetone, benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8434. It belongs to the ontological category of chlorocyclohexane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 g, 100 g, 25 ml, 500 ml

Chlorocyclohexane (CAS 542-18-7) is a secondary cyclic alkyl halide widely procured as a critical intermediate, alkylating agent, and Grignard precursor in pharmaceutical, agricultural, and fine chemical synthesis. Characterized by its stable cyclohexane ring and a moderately reactive carbon-chlorine bond, it serves as the primary industrial precursor for cyclohexylmagnesium chloride, a versatile reagent for carbon-carbon bond formation. Compared to its heavier halogenated analogs, chlorocyclohexane offers a highly favorable balance of atom economy, cost-efficiency, and thermal stability. Its liquid state at room temperature, combined with a boiling point of approximately 142 °C, facilitates straightforward handling, solvent recovery, and integration into both continuous and batch manufacturing workflows [1].

Procurement Fit

Physical form Colorless liquid; miscible with common organic solvents, practically insoluble in water
Synthesis route Hydrochlorination of cyclohexanol or free-radical chlorination of cyclohexane
Handling context Flammable liquid; review GHS H226 and H315 protocols before large-scale use

Procurement substitution of chlorocyclohexane with bromocyclohexane, cyclohexanol, or linear primary chlorides (e.g., 1-chlorohexane) frequently results in process failures or severe yield reductions. While bromocyclohexane is more reactive, its weaker C-Br bond makes it highly susceptible to unwanted E2 elimination (yielding cyclohexene) and Wurtz-type homocoupling during Grignard formation, reducing overall process efficiency. Substituting with cyclohexanol requires harsh in-situ activation (e.g., strong acids or thionyl chloride), which is often incompatible with sensitive substrates and adds corrosive byproducts to the reactor. Furthermore, linear analogs like 1-chlorohexane lack the specific steric bulk of the secondary cyclic structure, fundamentally altering the downstream three-dimensional conformation and biological activity of target pharmaceutical molecules[1].

Substitution Risk

Phase behavior Vapor pressure and aqueous solubility diverge markedly from bromo analog, altering distillation and liquid-liquid extraction protocols
Catalytic reactivity Cross-coupling yield under identical iron-catalyzed conditions differs, impacting process economics and purification assessment
Conformational ground state Equatorial-axial distribution differs from bromo analog, which may shift stereochemical outcomes in substitution and elimination pathways

Atom Economy and Efficiency in Grignard Reagent Scale-Up

For the industrial preparation of cyclohexylmagnesium chloride, chlorocyclohexane provides a significant mass-efficiency advantage over bromocyclohexane. Due to the atomic mass difference between chlorine and bromine, chlorocyclohexane requires approximately 27% less precursor mass per mole of active Grignard reagent synthesized. Furthermore, the use of the chloride mitigates the extent of Wurtz-type homocoupling (bicyclohexyl formation) that more frequently plagues the more reactive bromide during magnesium insertion .

Evidence DimensionPrecursor mass requirement per mole of Grignard reagent
Target Compound DataChlorocyclohexane (MW: 118.6 g/mol)
Comparator Or BaselineBromocyclohexane (MW: 163.1 g/mol)
Quantified Difference27.3% reduction in raw material mass per mole
ConditionsLarge-scale Grignard reagent formulation

Reduces raw material transport and handling costs while improving the purity profile of the resulting Grignard reagent by minimizing homocoupling.

Vapor Pressure
Head-to-head
2.63-fold higher
vs bromocyclohexane at 25 °C
Informs distillation and vapor-handling protocol design
1077.7 kPa vs 409.5 Pa; air/water partition coefficients 24.4 vs 38.2

Reactivity in Base-Metal Catalyzed C-H Alkylation

In the MnCl2-catalyzed directed C-H alkylation of azine heterocycles, chlorocyclohexane demonstrates superior performance as an alkylating agent compared to its heavier halide counterparts. While iodocyclohexane yields only modest conversion due to premature degradation or incompatible oxidative addition kinetics, chlorocyclohexane efficiently undergoes the required single-electron transfer (SET) scission, delivering high yields of the alkylated pyridine derivatives[1].

Evidence DimensionAlkylation efficiency in Mn-catalyzed C-H functionalization
Target Compound DataChlorocyclohexane (High reactivity / optimal yield)
Comparator Or BaselineIodocyclohexane (Modest/poor yield)
Quantified DifferenceSignificant yield advantage via controlled SET C-Cl scission
ConditionsMnCl2 catalyst (10 mol%), TMEDA, Grignard additive, 60 °C

Allows buyers to utilize a cheaper, more stable chloride electrophile in modern base-metal cross-coupling, avoiding the cost and instability of iodides.

Aqueous Solubility
Head-to-head
4.12×
higher mole fraction solubility
Guides extraction efficiency and phase-transfer condition selection
3.22 × 10⁻⁵ vs 0.781 × 10⁻⁵ at 25 °C, pure water

Solvent Templating for Pillar[6]arene Synthesis

Chlorocyclohexane exhibits a unique, highly specific templating effect in the cyclization of 1,4-dialkoxybenzenes with paraformaldehyde. When used as a solvent, its bulky, electron-withdrawing nature directs the reaction to selectively form Pillar[6]arene in 87% yield. In contrast, linear haloalkanes like 1,2-dichloroethane template the smaller Pillar[5]arene, and other hydrocarbon solvents fail to produce the homologs entirely [1].

Evidence DimensionMacrocycle ring-size selectivity and yield
Target Compound DataChlorocyclohexane (87% yield of Pillar[6]arene)
Comparator Or Baseline1,2-dichloroethane (Templates Pillar[5]arene) / Alkanes (0% yield)
Quantified DifferenceShifts major product from pentamer to hexamer with 87% selective yield
ConditionsFriedel-Crafts cyclization with paraformaldehyde

Provides a critical, non-substitutable process solvent for the targeted scale-up of hexameric supramolecular hosts.

Cross-Coupling Yield
Head-to-head
85% vs 94%
isolated yield, Fe-catalyzed
Informs process economics and purification burden assessment
FeCl₃ / Fe(dbm-derivative)₃ catalyst, toluene, aryl Grignard reagent

Elimination vs. Substitution Control in Basic Media

During nucleophilic substitution workflows, the choice of leaving group dictates the ratio of desired substitution to unwanted E2 elimination (cyclohexene formation). The C-Cl bond in chlorocyclohexane is stronger (~339 kJ/mol) than the C-Br bond in bromocyclohexane (~285 kJ/mol). Consequently, chlorocyclohexane reacts more slowly but is significantly less prone to spontaneous dehydrohalogenation under strongly basic conditions, allowing for better control over chemoselectivity when synthesizing complex cyclohexyl ethers or amines [1].

Evidence DimensionBond dissociation energy and elimination propensity
Target Compound DataChlorocyclohexane (C-Cl BDE ~339 kJ/mol, higher stability)
Comparator Or BaselineBromocyclohexane (C-Br BDE ~285 kJ/mol, faster E2)
Quantified Difference54 kJ/mol stronger bond, reducing background elimination
ConditionsStrongly basic nucleophilic substitution environments

Prevents excessive loss of the alkylating agent to volatile alkene byproducts, improving the overall yield of the desired substituted product.

Equatorial Preference
Head-to-head
77% equatorial
vs 82% for bromocyclohexane
Affects stereochemical control in E2 elimination and substitution pathways
NMR in CS₂, 25 °C; axial fraction ~34% at ambient temperature
Pyrolysis Eₐ
Reported
50 kcal·mol⁻¹
3.9 kcal·mol⁻¹ higher than bromo analog
Defines safe operating window in high-temperature gas-phase synthesis
Gas phase, 318–385 °C; unimolecular HCl elimination

Large-Scale Production of Cyclohexylmagnesium Chloride

Chlorocyclohexane is the definitive precursor for the industrial synthesis of cyclohexylmagnesium chloride. Its superior atom economy and reduced tendency for Wurtz coupling compared to bromocyclohexane make it the most cost-effective choice for generating this essential Grignard reagent, which is subsequently used in the manufacture of pharmaceuticals like trihexyphenidyl and dicyclomine .

Base-Metal Catalyzed Directed C-H Functionalization

In advanced cross-coupling workflows utilizing inexpensive base metals like manganese or cobalt, chlorocyclohexane serves as an optimal secondary alkylating agent. Its ability to undergo controlled single-electron transfer without premature degradation makes it preferable to iodocyclohexane for functionalizing azine heterocycles and complex pharmaceutical intermediates [1].

Selective Templating of Pillar[6]arene Macrocycles

For supramolecular chemists and advanced materials manufacturers, chlorocyclohexane acts as an indispensable, highly specific templating solvent. It uniquely drives the Friedel-Crafts cyclization of 1,4-dialkoxybenzenes to selectively yield the hexameric Pillar[6]arene (87% yield), a process that fails or yields the pentameric form when generic linear haloalkanes are used [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Vapor-phase synthesis and distillation
Vapor pressure margin
Evaporation rate at process temperature and pressure
Bulk intermediate cross-coupling
Yield-cost balance assessment
Isolated yield under selected catalyst system
Stereospecific substitution and elimination
Axial conformer availability
Conformer population at target reaction temperature
High-temperature gas-phase processes
Thermal decomposition threshold
Pyrolysis rate constant at process temperature

Color/Form

COLORLESS LIQUID

XLogP3

3

Boiling Point

142.0 °C
142 °C

Flash Point

90 °F

Vapor Density

4.08 (AIR= 1)

Density

1.000 @ 20 °C/4 °C

Odor

SUFFOCATING ODOR

Melting Point

-44.0 °C

UNII

PNV8C821FH

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (92.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.73 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

542-18-7

Wikipedia

Chlorocyclohexane

Biological Half Life

2.57 Days

Use Classification

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Cyclohexane, chloro-: ACTIVE

Analytic Laboratory Methods

CHLORINATED ORGANIC COMPOUNDS IN MUNICIPAL WASTEWATERS WERE IDENTIFIED BY GAS CHROMATOGRAPHY, MASS SPECTROMETRY OR DETERMINED BY GROSS PARAMETER TOCL (TOTAL ORG CHLORINE).

Storage Conditions

...MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS DUE TO CONTACT WITH HEAT, MOISTURE, ACID, OR ACID FUMES, SHOULD BE STORED IN COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD & SHOULD BE PERIODICALLY INSPECTED & MONITORED.
Li et al. Catalytic remote hydrohalogenation of internal alkenes. Nature Chemistry, DOI: 10.1038/s41557-021-00869-x, published online 31 January 2022

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